

ND-336 Metabolism and Inactive Metabolites: A Technical Resource

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Compound of Interest

Compound Name: ND-336

Cat. No.: B593559

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This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the metabolism of the selective Matrix Metalloproteinase-9 (MMP-9) inhibitor, (R)-**ND-336**, and its inactive metabolites. The information is presented in a question-and-answer format to address common experimental inquiries.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of (R)-**ND-336**?

A1: The metabolism of (R)-**ND-336** primarily proceeds through oxidative deamination mediated by monoamine oxidase (MAO), likely MAO-A.^[1] This initial step forms a transient aryl aldehyde intermediate. This intermediate is then subject to two subsequent transformations:

- Reduction: The aldehyde is reduced to form the hydroxymethyl metabolite, M2.^{[1][2][3][4][5]}
- Oxidation: Alternatively, the aldehyde is oxidized to form the carboxylic acid metabolite, M3.^{[1][2][3][4][5]}

A minor metabolic pathway, observed only in rats, is the N-acetylation of the parent compound to produce the acetamide metabolite, M1.^{[1][2][3][4][5]}

Q2: Which enzymes are responsible for the metabolism of (R)-**ND-336**?

A2: The key enzyme involved in the major metabolic pathway of (R)-**ND-336** is monoamine oxidase (MAO), with evidence suggesting the involvement of the MAO-A isoform.^[1] The metabolism of (R)-**ND-336** has been shown to be independent of NADPH, indicating that Cytochrome P450 (CYP) enzymes and flavin monooxygenases are not involved.^{[1][2]} Further studies have confirmed that (R)-**ND-336** is not metabolized by the major drug-metabolizing CYP isoforms (CYP1A2, CYP2C8, CYP2C9, CYP2D6, CYP3A4, and CYP3A5).^{[1][2]} Additionally, experiments using human liver cytosol have ruled out the involvement of aldehyde oxidase and xanthine oxidase.^{[1][2]}

Q3: Are the metabolites of (R)-**ND-336** pharmacologically active?

A3: No, the identified metabolites of (R)-**ND-336** are considered inactive or significantly less potent inhibitors of MMP-9 compared to the parent compound.^{[1][2][3][4]} The inhibitory activities are summarized in the data table below.

Q4: Are there species-specific differences in the metabolism of (R)-**ND-336**?

A4: Yes, some species-specific differences in the metabolic profile of (R)-**ND-336** have been observed in vitro.^{[1][2][3][4][5]}

- Metabolite M3 (the carboxylic acid) is observed across all species tested, including mice, rats, dogs, minipigs, monkeys, and humans.^{[1][2][3][4][5]}
- Metabolite M2 (the hydroxymethyl derivative) is found in rats, monkeys, and humans.^{[1][2][3][4][5]}
- Metabolite M1 (the N-acetylated product) is a minor metabolite observed only in rats.^{[1][2][3][4][5]}

Quantitative Data Summary

The following table summarizes the inhibitory potency of (R)-**ND-336** and its metabolites against MMP-9.

Compound	Inhibitory Potency against MMP-9
(R)-ND-336	$K_i = 19 \text{ nM}$ [1] [2] [3] [4]
M1 (N-acetyl)	$IC_{50} > 100 \text{ }\mu\text{M}$ [1] [2] [3] [4]
M2 (Hydroxymethyl)	$K_i = 390 \text{ nM}$ [1] [2] [3] [4]
M3 (Carboxylic acid)	$IC_{50} > 100 \text{ }\mu\text{M}$ [1] [2] [3] [4]

Experimental Protocols

In Vitro Metabolism using S9 Fractions

This protocol outlines the general procedure for assessing the in vitro metabolism of (R)-**ND-336**.

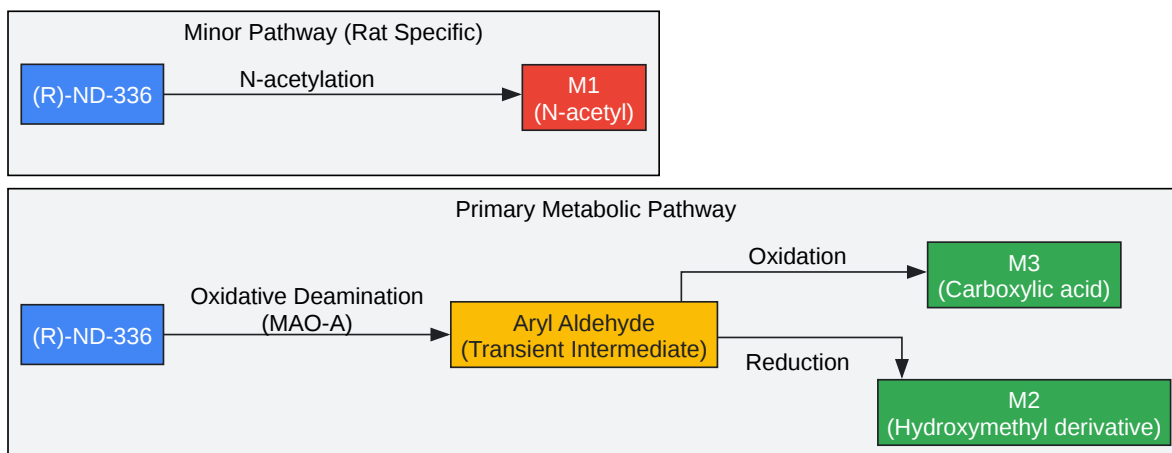
- **Preparation of Incubation Mixture:** Prepare a reaction mixture containing liver S9 fractions from the desired species (e.g., human, rat, mouse) in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4) containing 3 mM MgCl_2 .
- **Substrate Addition:** Add (R)-**ND-336** to the incubation mixture to a final concentration of 20 μM .
- **Initiation of Reaction:** For assessing NADPH-dependent metabolism, initiate the reaction by adding 1 mM NADPH. For phase 2 conjugation reactions, appropriate cofactors such as acetyl-CoA for N-acetylation should be included.
- **Incubation:** Incubate the reaction mixture for a specified period (e.g., 60 minutes).
- **Termination of Reaction:** Stop the reaction by adding an equal volume of cold acetonitrile.
- **Sample Processing:** Centrifuge the mixture at high speed (e.g., 15,000 rpm) for 20 minutes to precipitate proteins.
- **Analysis:** Analyze the supernatant for the presence of the parent compound and metabolites using a suitable analytical method such as UPLC-UV/MS.

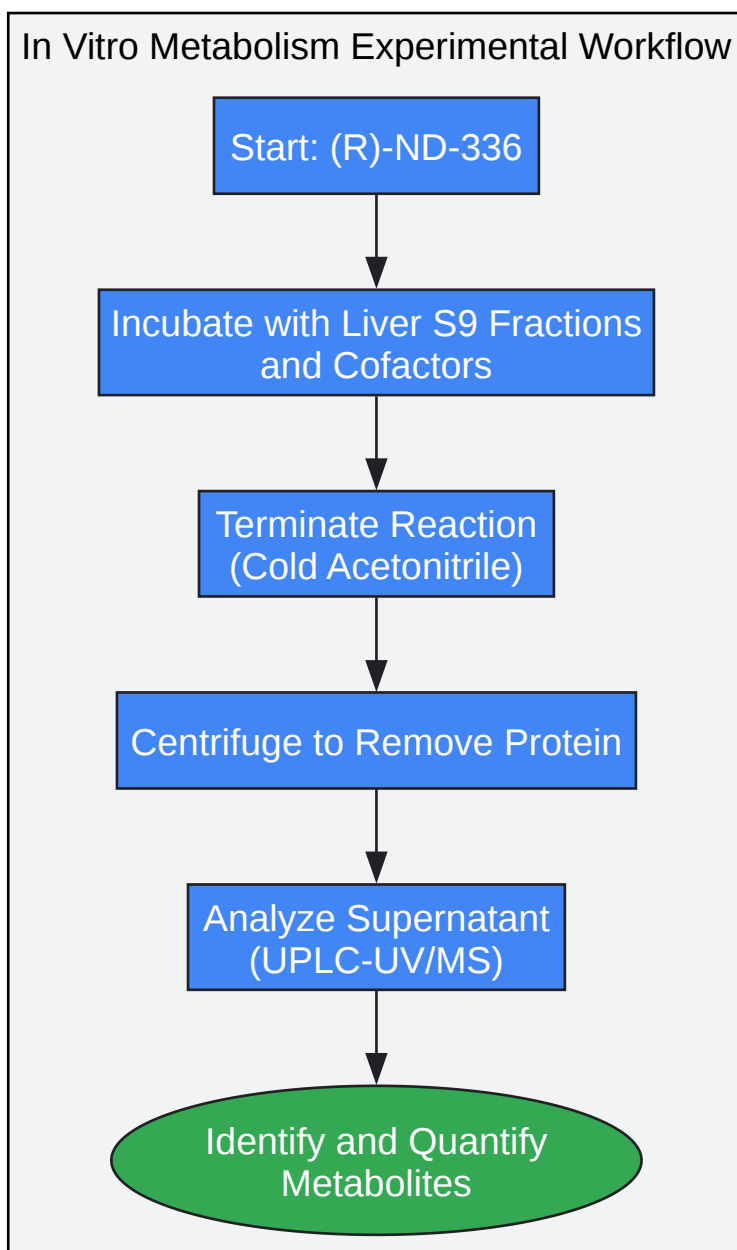
CYP450 Inhibition Assay

This protocol is used to determine the potential of (R)-**ND-336** to inhibit major CYP450 enzymes.

- Incubation Setup: Incubate recombinant human CYP enzymes with a specific marker substrate and varying concentrations of (R)-**ND-336**.
- Reaction Initiation: Start the reaction by adding NADPH.
- Metabolite Quantification: Measure the formation of the specific metabolite of the marker substrate.
- IC50 Calculation: Calculate the IC50 value by determining the concentration of (R)-**ND-336** that causes a 50% reduction in metabolite formation compared to the control (in the absence of (R)-**ND-336**).^[6]

Visualizations





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